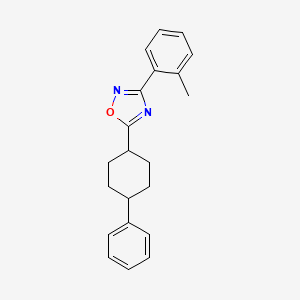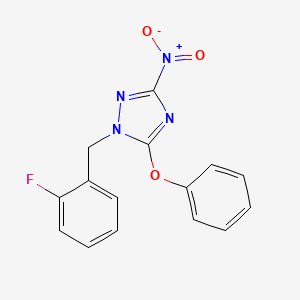
N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. MPPT belongs to the class of piperazinecarbothioamide compounds and has been found to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves its interaction with the serotonergic and dopaminergic systems in the brain. N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor agonist, which leads to an increase in the levels of serotonin and dopamine in the brain. This, in turn, leads to an improvement in mood and a reduction in pain and inflammation.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and a reduction in pain and inflammation. N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders.
实验室实验的优点和局限性
One of the advantages of using N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its well-established synthesis method. This makes it easy to obtain pure N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide for use in experiments. However, one of the limitations of using N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity. N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit cytotoxic effects in some cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of oxidative stress-related disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and its potential side effects.
Conclusion
In conclusion, N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits various biochemical and physiological effects and has been found to have potential uses in the treatment of neurological disorders and oxidative stress-related disorders. While there are some limitations to its use in lab experiments, the well-established synthesis method of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide makes it a promising compound for future research.
合成方法
The synthesis of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction between 3-methoxybenzylamine and 2-pyridinecarboxaldehyde in the presence of thiosemicarbazide. The resulting product is then purified through recrystallization to obtain N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in its pure form.
科学研究应用
N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antidepressant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(3-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-22-15-6-4-5-14(13-15)19-17(23)21-11-9-20(10-12-21)16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZRGNXDZGNKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(2-methylphenoxy)ethyl]piperidine](/img/structure/B5773130.png)
![methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5773141.png)




![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5773170.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)
![N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5773207.png)